2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide
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Description
2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.22426310 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide is a complex organic compound with potential therapeutic applications. Its molecular structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H33N3O3S
- Molecular Weight : 443.6 g/mol
- CAS Number : 955778-11-7
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic signaling pathways.
- Antioxidant Activity : There is evidence suggesting that compounds with similar structures exhibit antioxidant properties, which could contribute to neuroprotective effects.
Neuroprotective Effects
Research has indicated that compounds related to tetrahydroquinoline derivatives can provide neuroprotective benefits. For instance, studies have shown that certain tetrahydroquinoline derivatives can reduce oxidative stress and prevent neuronal apoptosis in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The sulfonamide group in the structure is known for its ability to interfere with cancer cell proliferation and induce apoptosis.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study involving rats treated with a similar tetrahydroquinoline derivative showed significant neuroprotective effects against MPTP-induced neurotoxicity. The treated group exhibited preserved dopaminergic function and reduced levels of oxidative stress markers compared to controls.
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. These findings suggest potential therapeutic applications in oncology.
Properties
IUPAC Name |
2-methyl-N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-4-15-27-16-5-6-20-17-19(7-12-23(20)27)13-14-25-31(29,30)22-10-8-21(9-11-22)26-24(28)18(2)3/h7-12,17-18,25H,4-6,13-16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRMNNTAOIALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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